5-Oxo-1-(phenylacetyl)-L-proline
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Overview
Description
5-Oxo-1-(phenylacetyl)-L-proline is a heterocyclic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring with a phenylacetyl group attached to the nitrogen atom and a keto group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(phenylacetyl)-L-proline typically involves the reaction of L-proline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(phenylacetyl)-L-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions like elevated temperatures and pressures
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different functional groups replacing the phenylacetyl group or modifications to the keto group .
Scientific Research Applications
5-Oxo-1-(phenylacetyl)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Oxo-1-(phenylacetyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: This compound shares a similar pyrrolidine ring structure but differs in the functional groups attached.
5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid: Another related compound with a piperidinylmethyl group instead of the phenylacetyl group.
Uniqueness
5-Oxo-1-(phenylacetyl)-L-proline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73427-36-8 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S)-5-oxo-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-11-7-6-10(13(17)18)14(11)12(16)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)/t10-/m0/s1 |
InChI Key |
ORJNCNQYVLJMOS-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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